Nicotinaldehyde (4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazone
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Overview
Description
2-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound that features a triazine core substituted with pyrrolidine and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride.
Substitution with Pyrrolidine: The triazine core is then substituted with pyrrolidine groups through nucleophilic substitution reactions.
Addition of Pyridine Moiety: The final step involves the addition of the pyridine moiety through a condensation reaction with hydrazine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and pyrrolidine moieties.
Reduction: Reduction reactions can occur, especially targeting the hydrazine linkage.
Substitution: The triazine core can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
2-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyridine and pyrrolidine moieties can bind to active sites on enzymes or receptors, modulating their activity. The triazine core provides structural stability and enhances binding affinity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds share the pyridine moiety and have similar biological activities.
Pyrrolidine Derivatives: Compounds with pyrrolidine rings are widely studied for their bioactivity and structural properties.
Uniqueness
2-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE is unique due to its combination of a triazine core with both pyridine and pyrrolidine moieties, providing a versatile scaffold for drug design and material science applications.
Properties
Molecular Formula |
C17H22N8 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[(E)-pyridin-3-ylmethylideneamino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H22N8/c1-2-9-24(8-1)16-20-15(21-17(22-16)25-10-3-4-11-25)23-19-13-14-6-5-7-18-12-14/h5-7,12-13H,1-4,8-11H2,(H,20,21,22,23)/b19-13+ |
InChI Key |
ZQHABFDSDONXPT-CPNJWEJPSA-N |
Isomeric SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=CN=CC=C3)N4CCCC4 |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CN=CC=C3)N4CCCC4 |
Origin of Product |
United States |
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